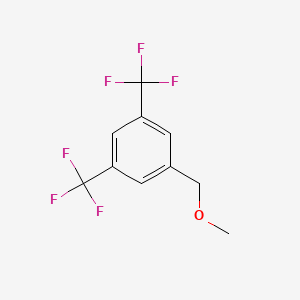

1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICIQTNSSCWVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230987 | |

| Record name | 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-31-3 | |

| Record name | 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887577-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene and Its Precursors/derivatives

Established Synthetic Routes to 3,5-Bis(trifluoromethyl)benzene Core Structures

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical structural motif in various pharmaceutical compounds and synthetic intermediates. orgsyn.org Its synthesis is foundational for accessing 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene.

Grignard Reagent-Mediated Syntheses and Optimization

A primary method for functionalizing the 3,5-bis(trifluoromethyl)benzene core involves the use of Grignard reagents. The 3,5-bis(trifluoromethyl)phenyl Grignard reagent is typically prepared from the corresponding 3,5-bis(trifluoromethyl)halobenzene, such as 1-bromo-3,5-bis(trifluoromethyl)benzene. google.comnbinno.com

The formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) is readily achieved using magnesium turnings in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The reaction is initiated by adding a small amount of the bromide to the magnesium in THF. google.com Once the reaction starts, the remaining bromide is added slowly to maintain control. google.com

This Grignard reagent is a versatile intermediate. For instance, it can be reacted with solid paraformaldehyde to produce 3,5-bis(trifluoromethyl)benzyl alcohol, a direct precursor to the target compound. google.com This formylation reaction is a key step in building the required benzylic functional group. google.com Another approach involves reacting the Grignard reagent with an aldehyde-introducing reagent to form 3,5-bis(trifluoromethyl)benzaldehyde (B1330352), which can then be reduced to the corresponding alcohol. google.com

Optimization of the Grignard reaction is crucial for both yield and safety. It has been noted that using less than 2.1 equivalents of magnesium can lead to incomplete consumption of the starting bromide. google.com Conversely, using more than 2.1 equivalents offers no significant advantage. google.com Safety is also a major concern, as trifluoromethylphenyl Grignard reagents can be explosive if they lose contact with the solvent or are heated moderately. nih.govacs.org Therefore, careful temperature control and adherence to established protocols are essential for safe preparation and handling. acs.org

Table 1: Grignard Reagent-Mediated Synthesis of 3,5-Bis(trifluoromethyl)benzyl alcohol

| Step | Reactants | Reagents | Product |

| 1 | 3,5-Bis(trifluoromethyl)-1-halobenzene | Magnesium (Mg) | 3,5-Bis(trifluoromethyl)-phenylmagnesium halide |

| 2 | 3,5-Bis(trifluoromethyl)-phenylmagnesium halide | Solid paraformaldehyde | 3,5-Bis(trifluoromethyl)benzyl alcohol |

Nucleophilic Aromatic Substitution Approaches for Benzene (B151609) Derivatives

Nucleophilic aromatic substitution (SNAr) provides another avenue for synthesizing derivatives of the 3,5-bis(trifluoromethyl)benzene core. Aryl halides are generally unreactive towards nucleophilic substitution, but the presence of strong electron-withdrawing groups, such as the two trifluoromethyl groups on the benzene ring, significantly enhances the rate of these reactions. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, particularly when they are positioned ortho or para to the leaving group. libretexts.org

While direct SNAr on 1-halo-3,5-bis(trifluoromethyl)benzene to introduce the methoxymethyl precursor is not the most common route, the principles of SNAr are relevant for creating other derivatives. For example, 1-fluoro-2-nitrobenzene (B31998) can react with 3,5-bis(trifluoromethyl)benzylamine (B151408) in a nucleophilic aromatic substitution to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. mdpi.com This highlights the enhanced reactivity of fluorinated and nitrated benzene rings towards nucleophilic attack. The trifluoromethyl groups in the meta positions of the target compound's core structure strongly activate the ring for such substitutions. acs.org

Halogenation Strategies for Regioselective Functionalization

The synthesis of the key precursor, 3,5-bis(trifluoromethyl)halobenzene, often begins with 1,3-bis(trifluoromethyl)benzene (B1330116). An efficient and improved method for the bromination of 1,3-bis(trifluoromethyl)benzene has been developed to produce 1-bromo-3,5-bis(trifluoromethyl)benzene. nih.govacs.org This regioselective halogenation is crucial for ensuring the correct substitution pattern for subsequent reactions, such as Grignard reagent formation.

The use of N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in hexafluoroisopropanol (HFIP) is a mild and effective method for the regioselective halogenation of a wide range of arenes. organic-chemistry.org This system avoids the need for harsh catalysts and allows for high yields and selectivity. organic-chemistry.org For the synthesis of the 3,5-bis(trifluoromethyl)benzene core, a selective bromination of 1,3-bis(trifluoromethyl)benzene is a critical initial step. lookchem.com

Introduction and Manipulation of the Methoxymethyl Group

Once the 3,5-bis(trifluoromethyl)benzyl alcohol precursor is obtained, the final step is the introduction of the methoxymethyl group.

Etherification and Protecting Group Strategies

The methoxymethyl (MOM) group is frequently used as a protecting group for alcohols in organic synthesis. adichemistry.comchemistrytalk.org It is stable under a variety of conditions but can be easily removed by acid hydrolysis. adichemistry.comlibretexts.org The introduction of the MOM group is an etherification reaction.

A common method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, 3,5-bis(trifluoromethyl)benzyl alcohol would first be deprotonated with a base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, reacting with chloromethyl methyl ether (MOMCl) to form the desired 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene. adichemistry.comwikipedia.orgmasterorganicchemistry.com N,N-diisopropylethylamine (DIPEA) is often used as a non-nucleophilic base in this reaction. wikipedia.org

Alternative, less toxic reagents for introducing the MOM group include dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com

The synthesis of the precursor, 3,5-bis(trifluoromethyl)benzyl alcohol, can be achieved by reducing 3,5-bis(trifluoromethyl)benzaldehyde with a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol. guidechem.com This alcohol can then be converted to 3,5-bis(trifluoromethyl)benzyl bromide using reagents such as triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4). guidechem.com This bromide is a versatile intermediate that can be used in various subsequent reactions, including the synthesis of the target ether. chemdad.com

Table 2: Methods for Introduction of the Methoxymethyl (MOM) Group

| Reagent | Base/Catalyst | Description |

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) or NaH | A widely used method for MOM protection of alcohols. adichemistry.comwikipedia.org |

| Dimethoxymethane (Methylal) | P2O5 or Trifluoromethanesulfonic acid (TfOH) | An alternative to the more toxic MOMCl. adichemistry.com |

Regioselective Functionalization Involving Methoxymethyl Moieties

The electronic properties of the substituents on the benzene ring dictate the regioselectivity of further electrophilic aromatic substitution reactions. The two trifluoromethyl groups are powerful electron-withdrawing groups and are meta-directors. The methoxymethyl group, being an ether, is an electron-donating group and an ortho, para-director. wikipedia.org

In the compound 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, the directing effects of the substituents are reinforcing. The two trifluoromethyl groups at positions 3 and 5 strongly deactivate the ring and direct incoming electrophiles to positions 2, 4, and 6. The methoxymethyl group at position 1 is an ortho, para-director, also favoring substitution at positions 2, 4, and 6. Therefore, any subsequent electrophilic aromatic substitution would be strongly directed to the positions ortho and para to the methoxymethyl group, which are also the meta positions relative to the trifluoromethyl groups.

Advanced Derivatization and Scaffold Construction from 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene Precursors

The primary route for derivatization of this scaffold begins with precursors such as 3,5-bis(trifluoromethyl)benzyl chloride or bromide. These halides are readily synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol, which can be prepared by the formylation of the corresponding Grignard reagent with paraformaldehyde. google.com The benzyl (B1604629) halides are reactive electrophiles, enabling a variety of nucleophilic substitution reactions to introduce diverse functional groups and build complex molecular architectures.

Synthesis of Substituted Benzylamines and Related Intermediates

A fundamental derivatization is the synthesis of substituted benzylamines through the reaction of 3,5-bis(trifluoromethyl)benzyl halides with various amine nucleophiles. This amino-dehalogenation reaction is a key step in producing valuable intermediates for pharmaceuticals.

One straightforward example is the synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine. google.com This process involves the reaction of 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine (B109427) in methanol. The reaction proceeds at elevated temperatures (e.g., 50 °C) to afford the desired N-methylated product in high yield and purity after distillation. google.com A notable aspect of this reaction is its ability to achieve high selectivity for the mono-alkylated product, avoiding the formation of significant dimeric by-products that can occur in amino-dehalogenation reactions. google.com

More complex benzylamine (B48309) derivatives can also be synthesized. For instance, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine is prepared in a two-step sequence starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene. mdpi.com The initial step is a nucleophilic aromatic substitution to produce N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline in 98% yield. mdpi.com This intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd-C) to reduce the nitro group, affording the final diamine product in 97% yield. mdpi.com This diamine serves as a crucial building block for arylbenzimidazoles and other biologically active compounds. mdpi.com

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)-benzyl chloride | Aqueous Methylamine / Methanol | 3,5-Bis(trifluoromethyl)-N-methyl-benzylamine | High (not specified) | google.com |

| 3,5-Bis(trifluoromethyl)benzylamine & 1-Fluoro-2-nitrobenzene | K₂CO₃ in DMF | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | mdpi.com |

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂ / Pd-C in Ethanol (B145695) | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% | mdpi.com |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Benzimidazoles)

The 3,5-bis(trifluoromethyl)phenyl scaffold is frequently incorporated into nitrogen-containing heterocyclic rings, which are prevalent in many pharmaceutical agents.

Pyrazoles: The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles has been developed as a route to potent antimicrobial agents. mdpi.com The synthesis begins not with the benzyl halide, but with 3',5'-bis(trifluoromethyl)acetophenone (B56603). This ketone is first reacted with 4-hydrazinobenzoic acid in refluxing ethanol to form a hydrazone intermediate. mdpi.com This intermediate is then treated with a Vilsmeier-Haack reagent (generated from DMF and an acid chloride) to construct the pyrazole (B372694) ring, yielding a pyrazole aldehyde. mdpi.com This aldehyde is a versatile intermediate that can be further modified, for example, through reductive amination with various anilines to produce a library of pyrazole-derived amines. mdpi.com

Benzimidazoles: Benzimidazole derivatives are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. nih.gov The N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, synthesized as described in the previous section, is an ideal precursor for this cyclization. mdpi.com The condensation of this substituted diamine with appropriate reagents leads to the formation of 1,2-disubstituted benzimidazoles, which have applications as biologically active compounds and materials for organic light-emitting diodes. mdpi.com

Development of Azide (B81097) and Other Functionalized Derivatives

The conversion of 3,5-bis(trifluoromethyl)benzyl halides to the corresponding azide is a key transformation for introducing a versatile functional group suitable for click chemistry and other transformations.

The synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene (B1658753) is efficiently achieved through a nucleophilic substitution reaction between 3,5-bis(trifluoromethyl)benzyl chloride and sodium azide. acs.orgacs.org A robust batch process has been developed that produces the azide in 94% yield. acs.org The choice of the benzyl chloride precursor over the bromide was based on its higher yield, reduced hydrolysis by-products, and better commercial availability. acs.org The reaction conditions were optimized using a DMSO/water solvent system, where water was found to be crucial for the reaction kinetics. acs.orgacs.org

| Precursor | Reagent | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium Azide (NaN₃) | DMSO / Water | 23-40 °C | 94% | acs.org |

Methodological Innovations in Scale-Up and Process Chemistry for Derivatives

The synthesis of derivatives, particularly azides, on a large scale presents significant safety challenges due to the potential formation of toxic and explosive hydrazoic acid (HN₃) in the reactor headspace. acs.org To mitigate these risks, innovations in process chemistry, such as the use of microflow reactors, have been explored.

Batch and Microflow Reactor Applications for Enhanced Synthesis

The synthesis of 1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene has been successfully adapted from a traditional batch process to a continuous-flow microcapillary tube reactor to enhance safety and control. acs.orgresearchgate.net

Batch Process: The optimized batch process requires 8-10 hours at 23-40 °C in a DMSO/water mixture to achieve full conversion of the starting benzyl chloride. acs.org While effective, this method carries the inherent risks associated with the accumulation of hydrazoic acid in the headspace of a large reactor, necessitating significant engineering controls. acs.orgresearchgate.net

Microflow Process: In contrast, the microflow process offers a much safer alternative. By conducting the reaction in a small-diameter tube reactor, the headspace is eliminated, thus preventing the accumulation of gaseous hydrazoic acid. researchgate.net This technology allows for the use of higher temperatures to accelerate the reaction without the associated safety concerns of a large batch reactor. acs.org The continuous nature of the flow process also provides better control over reaction parameters and heat transfer, leading to a more consistent and potentially higher-quality product. The results from microcapillary tube reactors have been shown to be scalable to larger microflow systems. acs.org This approach represents a significant improvement in the process safety profile for the manufacturing of this important chemical intermediate. acs.org

| Parameter | Batch Reactor | Microflow Reactor | Reference |

|---|---|---|---|

| Safety Profile | Risk of hydrazoic acid accumulation in headspace. | Headspace is eliminated, improving safety. | acs.orgresearchgate.net |

| Reaction Time | 8-10 hours at 23-40 °C. | Faster reaction times possible at higher, safely controlled temperatures. | acs.orgacs.org |

| Process Control | Standard control over temperature and mixing. | Superior control over reaction parameters and heat transfer. | acs.org |

| Scalability | Standard scale-up procedures. | Readily scalable to larger microflow systems. | acs.org |

Chemical Reactivity and Mechanistic Elucidation of 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene

Influence of Trifluoromethyl Groups on Aromatic Reactivity and Electronic Properties

The two trifluoromethyl (-CF3) groups attached to the benzene (B151609) ring at the meta positions (3 and 5) are paramount in defining the molecule's electronic character and subsequent reactivity. These groups exert a powerful influence through a combination of inductive and resonance effects, fundamentally altering the behavior of the aromatic core.

Electrophilic Aromatic Substitution Patterns and Directivity

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its influence stems primarily from the strong inductive effect of the three highly electronegative fluorine atoms. minia.edu.eg In 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, the presence of two such groups significantly depletes the electron density of the aromatic π-system. This substantial reduction in electron density deactivates the ring, making it much less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. youtube.comlumenlearning.com

In addition to reactivity, substituents on a benzene ring also determine the position of subsequent electrophilic attack, a phenomenon known as the directing effect. pressbooks.pub Electron-withdrawing groups are typically meta-directors. minia.edu.egyoutube.com This is because the deactivating effect is most pronounced at the ortho and para positions, which are destabilized by resonance, making the meta positions the least deactivated and thus the most favorable sites for electrophilic attack. youtube.com

For 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, the directing effects are as follows:

The two -CF3 groups at positions 3 and 5 strongly direct incoming electrophiles to the positions meta to themselves.

The methoxymethyl group (-CH2OCH3) is connected via a methylene (B1212753) spacer, so its electronic influence on the ring is less pronounced than the directly attached trifluoromethyl groups.

Consequently, any electrophilic aromatic substitution reaction on this molecule is expected to be slow and to yield products where the new substituent is located at the 2, 4, or 6 positions, which are meta to both trifluoromethyl groups.

Nucleophilic Reactivity at Functionalized Sites

The profound electron-withdrawing nature of the trifluoromethyl groups not only deactivates the ring to electrophiles but also renders it susceptible to nucleophilic attack. Computational studies on related structures, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.comresearchgate.net This indicates that this part of the molecule is the most favorable site for accepting electrons, a key characteristic for reactivity with nucleophiles.

While the parent molecule lacks a suitable leaving group for a classic nucleophilic aromatic substitution (SNAr) reaction, the trifluoromethyl groups themselves can be sites of reactivity. acs.orgacs.org Under specific conditions, such as photoredox catalysis, trifluoromethylarenes can undergo reductive defluorination. newiridium.comnih.gov This process involves the transfer of an electron to the aromatic ring to form a radical anion, which then expels a fluoride (B91410) ion. This pathway opens up possibilities for C-F bond functionalization, transforming the inert C-F bonds into new chemical linkages. acs.orgresearchgate.netnih.gov Research has demonstrated that electron-deficient trifluoromethylarenes can be hydrodefluorinated, replacing a fluorine atom with hydrogen, in the presence of an organophotocatalyst and a hydrogen atom donor. nih.gov

Reactivity of the Methoxymethyl Moiety

The methoxymethyl group (-CH2OCH3) attached to the benzylic position introduces a different mode of reactivity centered on its ether linkage.

Cleavage and Transformation Reactions of the Methoxymethyl Ether

The methoxymethyl (MOM) ether is widely used in organic synthesis as a protecting group for alcohols due to its stability under a range of conditions. wikipedia.orgadichemistry.com However, it is characteristically labile to acidic conditions. adichemistry.com The ether linkage can be readily cleaved by treatment with various Brønsted or Lewis acids. wikipedia.org For instance, reagents like trimethylsilyl (B98337) triflate (TMSOTf) in conjunction with 2,2′-bipyridyl have been shown to deprotect aromatic MOM ethers. nih.govacs.org The mechanism typically involves protonation or coordination of the Lewis acid to one of the ether oxygen atoms, making the carbon atom more electrophilic and susceptible to nucleophilic attack, ultimately leading to the release of the corresponding 3,5-bis(trifluoromethyl)benzyl alcohol.

Role in Cross-Coupling Reactions and Activation

In the context of transition metal-catalyzed cross-coupling reactions, the methoxymethyl group can play different roles depending on the reaction conditions. youtube.comwikipedia.org In many instances, the MOM ether is a robust and tolerant functional group. For example, a 4-methoxymethyl group on a boronic acid has been shown to be well-tolerated in Suzuki-Miyaura cross-coupling reactions. nih.gov

Conversely, the methoxymethyl group can also be an active participant in a reaction sequence. In certain palladium-catalyzed cascade reactions, such as the cyclization-carbonylation-cyclization coupling of (ortho-alkynyl phenyl) (methoxymethyl) sulfides, the methoxymethyl group is cleaved during the catalytic cycle. This cleavage is proposed to occur via acetal (B89532) exchange or hydrolysis during the formation of a key acyl palladium intermediate, demonstrating its role as a transient activating or directing group that is removed in the course of the transformation.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique electronic properties imparted by the 3,5-bis(trifluoromethyl)benzyl scaffold have been leveraged in the development of novel catalytic transformations. One prominent example is in the field of carbohydrate chemistry, specifically in controlling the stereoselectivity of glycosylation reactions. nih.gov

Research has shown that using benzyl (B1604629) groups with electron-withdrawing trifluoromethyl substituents as protecting groups on glucosyl donors can significantly enhance 1,2-cis-selectivity. nih.gov The degree of selectivity was found to be dependent on the number of trifluoromethyl groups. In a comparative study, the 3,5-bis-trifluoromethylbenzyl protected donor consistently provided higher 1,2-cis selectivity than the 4-trifluoromethylbenzyl or standard benzyl-protected donors when reacted with various alcohol acceptors. nih.gov This highlights a sophisticated application where the remote electronic effects of the trifluoromethyl groups are transmitted through the benzyl ether linkage to influence the stereochemical outcome of a catalytic reaction.

Furthermore, novel catalytic pathways are being explored that directly target the trifluoromethyl groups. As mentioned, photoredox catalysis enables the selective hydrodefluorination of trifluoromethylarenes, providing a synthetic route to valuable difluoromethyl aromatic compounds. nih.gov These reactions proceed under mild conditions and tolerate a wide range of other functional groups, representing a significant advance in C-F bond activation.

Metal-Catalyzed Reactions Involving 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene Scaffolds

The 3,5-bis(trifluoromethyl)benzyl moiety, a core component of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, serves as a crucial building block in the synthesis of more complex molecules that participate in metal-catalyzed reactions. A key example is the synthesis of N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. This process involves an initial nucleophilic aromatic substitution followed by a palladium-catalyzed hydrogenation to reduce a nitro group to an amine. mdpi.comdntb.gov.ua

The reduction is a classic example of heterogeneous catalysis, where Palladium on carbon (Pd/C) is used to facilitate the addition of hydrogen across the nitro group, converting it to a primary amine with high efficiency. mdpi.com This transformation is pivotal as it generates a diamine derivative that can be used in further synthetic applications, such as the creation of benzimidazoles or as ligands for other metal-catalyzed processes. mdpi.comdntb.gov.ua

Furthermore, the methoxymethyl (MOM) group, present in the parent compound, is recognized as a common protecting group in organic synthesis. Its stability under various conditions and its compatibility with metal-catalyzed transformations make it a useful feature. For instance, in palladium-catalyzed dearomative cyclization reactions, methoxymethyl groups are well tolerated, allowing for the construction of complex polycyclic skeletons without interfering with the catalytic cycle. acs.org

Table 1: Palladium-Catalyzed Hydrogenation for Derivative Synthesis

| Starting Material | Catalyst | Reaction Type | Product | Yield |

|---|

Organocatalytic Applications of Derived Structures

Structures derived from the 3,5-bis(trifluoromethyl)benzene core have found significant utility in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of nearby protons, a property that is exploited in hydrogen-bond-donating catalysts.

For example, benzene-1,2-diamine derivatives bearing the 3,5-bis(trifluoromethyl)benzyl group can act as donors for double hydrogen bond interactions in non-covalent organocatalysis. mdpi.comdntb.gov.ua These catalysts are effective in activating substrates through the formation of specific hydrogen bonds, influencing the stereochemical outcome of reactions.

Another relevant example is 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), an organocatalyst derived from the related 3,5-bis(trifluoromethyl)aniline (B1329491). jourcc.com BFPAT has been successfully employed as a green and practical catalyst for the one-pot, four-component synthesis of indeno[1,2-b]pyridine derivatives. The catalyst's efficacy stems from the enhanced Brønsted acidity conferred by the trifluoromethyl groups. jourcc.com

Table 2: Organocatalytic Synthesis using a Derived Catalyst

| Catalyst | Reaction Type | Substrates | Product | Key Advantage |

|---|

Radical Reactions and Mechanistic Studies

The benzene ring substituted with two trifluoromethyl groups is a subject of interest in radical chemistry, particularly in reactions involving the introduction of fluorinated moieties. While specific studies on radical reactions of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene are not extensively detailed, the reactivity can be inferred from studies on related trifluoromethylated arenes.

A key area of investigation is the radical C-H trifluoromethoxylation of arenes. researchgate.netfu-berlin.denih.gov In these reactions, a trifluoromethoxy radical (•OCF₃) is generated and adds to the aromatic ring. The mechanism often involves either visible-light photoredox catalysis or the use of radical initiators like TEMPO. researchgate.netfu-berlin.de The trifluoromethyl groups on the benzene ring act as strong deactivating groups, influencing the regioselectivity of the radical attack.

A plausible mechanism for radical trifluoromethylation involves the generation of a trifluoromethyl radical, its addition to a substrate to form a radical intermediate, and subsequent oxidation and deprotonation to yield the final product. beilstein-journals.org

Computational and Theoretical Chemistry Investigations on 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene

Electronic Structure Analysis and Molecular Electrostatic Potential Mapping

Theoretical studies have provided significant insights into the electronic landscape of 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene. The molecular electrostatic potential (MEP) map is a crucial tool for this analysis, as it illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated to visualize the electrostatic potential on the electron density surface, where different colors represent varying potential values. uni-muenchen.de

For 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene, the MEP map is characterized by distinct regions of positive and negative potential. The two trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups. Consequently, the fluorine atoms create a region of strong negative electrostatic potential, while simultaneously inducing a significant positive potential (electron-deficient region) on the benzene (B151609) ring, particularly at the carbon atoms to which they are attached and at the ortho and para positions. askfilo.commdpi.com This electron deficiency makes the aromatic ring susceptible to nucleophilic attack.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication |

| Trifluoromethyl Groups (F atoms) | Negative | Red/Yellow | Site for electrophilic attack |

| Aromatic Ring | Positive | Blue | Susceptible to nucleophilic attack |

| Methoxymethyl Group (O atom) | Negative | Red/Yellow | Site for electrophilic attack/H-bonding |

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone for investigating the reactivity and stability of complex organic molecules. researchgate.net By employing methods such as B3LYP with a 6-311+G(d,p) basis set, researchers can accurately compute various molecular properties and quantum chemical descriptors. mdpi.com

DFT calculations are instrumental in predicting plausible reaction pathways and identifying the associated transition states. For 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene, the electronic structure suggests that electrophilic aromatic substitution would be directed by the methoxymethyl group, although the strongly deactivating nature of the two trifluoromethyl groups would likely render the ring generally unreactive towards electrophiles. askfilo.com Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, a pathway that is often explored for polyfluorinated benzene derivatives.

Computational studies can model the energy profiles of these potential reactions, calculating the activation energies required to overcome the transition states. For instance, the reaction of nitrone with trifluoromethyl-substituted nitropropenes has been studied using DFT to understand how the -CF3 group influences reactivity and selectivity in cycloaddition reactions. researchgate.net Similar methodologies can be applied to predict the outcomes of various synthetic transformations involving 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity and stability. nih.gov

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a structurally related compound, the HOMO is located on the stearamide moiety, while the LUMO is predominantly situated over the 3,5-bis(trifluoromethyl)phenyl ring. mdpi.com This separation indicates a charge-transfer character. A large HOMO-LUMO energy gap (ΔE) is associated with high kinetic stability and low chemical reactivity. mdpi.com Given the strong electronic effects of its substituents, 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene is expected to have a significant HOMO-LUMO gap, indicating considerable stability. mdpi.com

Key quantum chemical descriptors include:

HOMO-LUMO Gap (ΔE): A measure of chemical stability.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

| Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |

| HOMO Energy | EHOMO | -7.5 eV | Energy of the outermost electrons |

| LUMO Energy | ELUMO | -2.0 eV | Energy of the lowest empty orbital |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.5 eV | High stability, low reactivity mdpi.com |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.75 eV | High tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.75 eV | High resistance to charge transfer |

| Electrophilicity Index | ω = μ²/2η (where μ = -χ) | 4.10 eV | Strong electrophilic character |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene are critical to understanding its macroscopic properties, such as its crystal packing and behavior in condensed phases.

While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor. The oxygen atom of the methoxymethyl group and the fluorine atoms of the trifluoromethyl groups can participate in weak C-H···O and C-H···F hydrogen bonds. nih.gov These interactions, though individually weak, can collectively play a significant role in directing the crystal packing arrangement. nih.govanu.edu.au

Crystal structure analyses of related 3,5-bis(trifluoromethyl)benzyl derivatives reveal common packing motifs. Often, the bulky CF3 groups project from the molecular layers and interdigitate with adjacent layers, maximizing van der Waals interactions. sunway.edu.my In the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, molecules are linked into dimers through weak C-H···Br interactions, with C-H···O, C-F···π, and F···F interactions also observed, leading to a bilayer packing arrangement. researchgate.net It is plausible that 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene would adopt a similar packing structure, governed by a combination of weak hydrogen bonds and dispersive forces to achieve an efficiently packed solid state.

In the design of advanced materials, such as electrolytes for lithium-ion batteries or components for organic electronics, minimizing strong intermolecular dipole-dipole interactions can be advantageous. rsc.org Strong dipole-dipole interactions can lead to aggregation, which can be detrimental to performance.

Advanced Characterization and Structural Elucidation of 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of fluorinated organic molecules like derivatives of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene. The presence of the trifluoromethyl (CF₃) groups provides a unique spectroscopic handle through ¹⁹F NMR, which, when used in conjunction with ¹H and ¹³C NMR, allows for unambiguous characterization. ed.ac.uk

¹H NMR spectroscopy provides information on the chemical environment of protons in the molecule. For a typical derivative, signals corresponding to the methoxymethyl group (both -CH₂- and -OCH₃ protons) and the aromatic protons can be readily identified. For example, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the methylene (B1212753) protons of the benzyl (B1604629) group appear as a doublet, while the aromatic protons are observed as distinct singlets. mdpi.com

¹³C NMR spectroscopy reveals the carbon framework. The carbon atoms of the CF₃ groups exhibit characteristic quartet signals due to coupling with the three fluorine atoms (¹JC-F), a feature that is highly diagnostic. mdpi.com For instance, the ¹³C NMR spectrum of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine shows the CF₃ carbon as a quartet with a large coupling constant (J = 272.7 Hz), and the aromatic carbons attached to the CF₃ groups also appear as quartets, but with a smaller coupling constant (J = 32.6 Hz). mdpi.com

¹⁹F NMR is particularly powerful for characterizing these compounds. The two CF₃ groups at the 3- and 5-positions of the benzene (B151609) ring are chemically equivalent and typically appear as a single sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the aromatic ring. For instance, the ¹⁹F NMR signal for 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (B1390628) shows a singlet at -62.7 ppm for the aryl-CF₃ group. beilstein-journals.org

2D NMR techniques, such as HETCOR (Heteronuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different nuclei. ed.ac.ukmdpi.com For example, ¹H-¹³C HMBC can confirm the connection between the methoxymethyl protons and the aromatic ring. For complex fluorinated mixtures, ¹⁹F-detected 2D NMR experiments are exceptionally sensitive and can resolve signals from minor components, providing detailed structural information through ¹H-¹⁹F and ¹⁹F-¹³C correlations. ed.ac.uk

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | ¹H NMR | DMSO-d₆ | 8.08 (s, 2H, Ar-H), 7.94 (s, 1H, Ar-H), 4.51 (d, J = 5.1 Hz, 2H, CH₂) | mdpi.com |

| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | ¹³C NMR | DMSO-d₆ | 144.65 (Ar-C), 130.08 (q, J = 32.6 Hz, C-CF₃), 127.89 (Ar-CH), 123.46 (q, J = 272.7 Hz, CF₃), 46.00 (CH₂) | mdpi.com |

| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | ¹³C NMR | CDCl₃ | 173.6 (C=O), 141.5 (Ar-C), 132.2 (q, J = 33.0 Hz, C-CF₃), 127.8 (Ar-CH), 123.3 (q, J = 274.0 Hz, CF₃), 43.3 (CH₂) | mdpi.com |

| 1-(Trifluoromethyl)naphthalene | ¹⁹F NMR | CDCl₃ | -59.72 (s, 3F) | rsc.org |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The crystal structure of a related compound, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, was confirmed by SC-XRD, showing the precise spatial relationship between the bis(trifluoromethyl)phenyl moiety and the rest of the molecule. mdpi.com Similarly, the analysis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one revealed its crystallization in a monoclinic cell with the space group P2₁/c, and provided detailed bond lengths and angles. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one | Monoclinic | P2₁/c | a = 8.1556(8) Å, b = 24.877(3) Å, c = 7.6067(7) Å, β = 116.745(6)° | researchgate.net |

| 1,4-Bis(fluoromethyl)benzene | Monoclinic | P2₁/c | a = 6.1886 (2) Å, b = 5.0152 (2) Å, c = 10.4750 (4) Å, β = 95.107 (2)° | nih.gov |

SC-XRD data is crucial for elucidating the preferred molecular conformation in the crystalline state. For derivatives of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, this includes determining the torsion angles between the benzene ring and the methoxymethyl substituent, as well as the orientation of the two CF₃ groups. Studies on the related 1,3,5-tris(trifluoromethyl)-benzene have shown that the trifluoromethyl groups exhibit nearly free rotation around the C-C axis. researchgate.net In the crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, the bond angles around the enaminone backbone suggest a planar structure. researchgate.net While tautomerism is not expected for the parent compound, SC-XRD can definitively resolve any potential tautomeric forms in more complex derivatives.

Understanding how molecules pack in a crystal is vital for predicting material properties. Crystal packing is governed by a network of non-covalent interactions, such as hydrogen bonds, C-H···π, and halogen bonds. researchgate.netnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govmdpi.comresearchgate.netjmaterenvironsci.commdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene derivatives and for probing their fragmentation pathways, which can provide valuable mechanistic information. mdpi.commdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.comrsc.org

Electron ionization (EI) and fast atom bombardment (FAB) are common ionization techniques used to study these compounds. Under EI-MS, the molecular ion (M⁺˙) is typically observed, along with characteristic fragment ions. rsc.org Studies on 4-substituted-1-(methoxymethyl)benzene derivatives using FAB-MS have shown an interesting phenomenon where a [M-H]⁺ ion is formed by hydride abstraction from the methylene group of the methoxymethyl moiety. nih.govresearchgate.net The stability and abundance of this ion are influenced by the electronic nature of the substituents on the benzene ring. nih.govresearchgate.net

The fragmentation of trifluoromethyl-substituted compounds often involves the loss of a ·CF₃ radical or the rearrangement and loss of CF₂ (difluorocarbene). fluorine1.ru Analysis of these fragmentation patterns is crucial for distinguishing between isomers and for understanding reaction mechanisms where these molecules are involved.

Spectroscopic Analysis of Reaction Intermediates and Products (e.g., IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and conjugated systems in reaction intermediates and final products.

IR Spectroscopy is used to detect the characteristic vibrational frequencies of specific bonds. For derivatives of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, key absorptions would include C-H stretching of the aromatic ring and the methoxymethyl group, C-O stretching of the ether linkage, and strong C-F stretching vibrations associated with the CF₃ groups. For example, the IR spectrum of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine shows characteristic peaks at 3337 cm⁻¹ (N-H stretch), 1274 cm⁻¹ (C-F stretch), and 1120 cm⁻¹ (C-O or C-N stretch). mdpi.com

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, particularly for compounds with conjugated π-systems. The benzene ring in these derivatives gives rise to characteristic absorptions in the UV region. In N-(3,5-bis(trifluoromethyl)benzyl)stearamide, two absorption bands are observed at 205.0 nm and 265.7 nm, corresponding to π→π* and n→π* transitions, respectively. mdpi.com These spectra can be used to monitor reactions, identify chromophoric intermediates, and characterize final products.

Applications of 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene in Diversified Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the trifluoromethyl groups on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, while the methoxymethyl group provides a convenient synthetic handle for a variety of chemical transformations. This combination makes 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene and its close derivatives indispensable intermediates for constructing complex molecular architectures, particularly in pharmaceuticals and agrochemicals. nbinno.comnbinno.com The CF₃ groups enhance metabolic stability and binding affinity in bioactive molecules, making precursors like this highly valuable. nbinno.com For instance, related structures such as 1-bromo-3,5-bis(trifluoromethyl)benzene and 1-iodo-3,5-bis(trifluoromethyl)benzene (B128866) are established as critical intermediates for creating specialized compounds, including pharmaceutical precursors and advanced materials. nbinno.comnbinno.com The synthesis of potent antibacterial pyrazole (B372694) derivatives often starts from 3',5'-bis(trifluoromethyl)acetophenone (B56603), highlighting the utility of the 3,5-bis(trifluoromethyl)phenyl moiety in medicinal chemistry. mdpi.com Similarly, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a building block for benzimidazoles and other biologically active compounds, is synthesized from precursors containing the 3,5-bis(trifluoromethyl)benzyl group. mdpi.com

The introduction of fluorine-containing groups is a cornerstone of modern medicinal and materials chemistry, and 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene is an excellent starting point for creating diverse fluorinated building blocks. nih.govbeilstein-journals.org The methoxymethyl group can be readily converted into other functional groups, such as a halomethyl or a hydroxymethyl group, which can then participate in a wide range of subsequent reactions. This allows for the elaboration of the core structure into more complex molecules that retain the beneficial properties conferred by the trifluoromethyl groups.

The general strategy involves using the 3,5-bis(trifluoromethyl)phenyl scaffold to construct novel molecules with enhanced properties. For example, trifluoromethylated hydrazones and acylhydrazones are recognized as potent nitrogen-containing fluorinated building blocks for synthesizing heterocycles like pyrazoles and dihydropyridazines. beilstein-journals.org The development of synthetic methodologies using such building blocks is a major focus in creating new organofluorine compounds. beilstein-journals.org The versatility of fluorine-containing building blocks is further demonstrated by β-CF₃-1,3-enynes, which are used in cycloaddition reactions to rapidly construct complex aromatic fluorides from acyclic starting materials. nih.gov The stability and reactivity of the 3,5-bis(trifluoromethyl)phenyl group make it a reliable component in these multi-step synthetic sequences.

The 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene scaffold is also instrumental in the synthesis of advanced aromatic and fused-ring systems. The methoxymethyl group can act as a protecting group or be transformed into a reactive site to facilitate cyclization reactions. acs.org In palladium-catalyzed dearomative cyclization reactions used to build fused polycyclic skeletons, the presence of a methoxymethyl protecting group is well-tolerated, enabling the construction of complex structures without interfering with the key reaction steps. acs.org

Furthermore, derivatives of the 3,5-bis(trifluoromethyl)phenyl structure are key components in building complex heterocyclic systems. For example, the synthesis of pyrazole derivatives often involves the reaction of a 3',5'-bis(trifluoromethyl)acetophenone with a hydrazine (B178648) compound, followed by cyclization to form the pyrazole ring. mdpi.com This pyrazole core can then be further functionalized to produce a library of compounds for biological screening. mdpi.com Similarly, substituted diaminobenzenes, which are precursors to arylbenzimidazoles and benzotriazolium salts, can be synthesized using the 3,5-bis(trifluoromethyl)benzyl moiety, demonstrating its role in accessing diverse aromatic systems. mdpi.com

Contributions to Materials Science and Polymer Chemistry

In materials science, the 3,5-bis(trifluoromethyl)phenyl moiety, derivable from 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene, is prized for its ability to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials.

A significant application of the 3,5-bis(trifluoromethyl)benzene unit is in the design of nonlinear optical (NLO) chromophores. mdpi.comnih.gov These organic molecules are essential for electro-optic devices used in telecommunications and data processing. The bulky 3,5-bis(trifluoromethyl)benzene group is incorporated into the chromophore structure, typically on the π-conjugated bridge, where it acts as a steric hindrance or "isolation" group. mdpi.comnih.govfao.org This isolation function is critical for preventing the strong dipole-dipole interactions that can cause the chromophores to aggregate in a way that cancels out their NLO effect. mdpi.comresearchgate.net By suppressing these intermolecular interactions, the efficiency of converting the microscopic molecular hyperpolarizability into a macroscopic electro-optic effect in the bulk material is significantly enhanced. mdpi.comnih.gov

Research has shown that incorporating this group leads to chromophores with good thermal stability (decomposition temperatures often above 220 °C) and significant electro-optic coefficients. mdpi.comnih.gov For example, a chromophore featuring the 3,5-bis(trifluoromethyl)benzene isolation group doped into an amorphous polycarbonate matrix achieved an electro-optic coefficient (r₃₃) of 54 pm/V. mdpi.comnih.gov

| Chromophore Feature | Key Function | Observed Property | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzene Group | Acts as a steric isolation group on the π-conjugated bridge. | Suppresses dipole-dipole interactions between chromophore molecules. | mdpi.comnih.gov |

| Thermal Stability | Resistance to decomposition at high temperatures. | Decomposition temperatures (Td) are typically above 220 °C. | mdpi.comnih.gov |

| Electro-Optic (EO) Activity | Macroscopic NLO response of the material. | An r₃₃ value of 54 pm/V was achieved in a poled film. | mdpi.comnih.gov |

Benzyl (B1604629) methyl ethers, the chemical class to which 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene belongs, can undergo self-condensation in the presence of acid catalysts to form hyper-cross-linked polymers (HCPs). univie.ac.at While research has focused on bifunctional monomers like 1,4-bis(methoxymethyl)benzene, the principles can be extended to 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene. univie.ac.at In such a polymerization, the methoxymethyl group would react to form methylene (B1212753) bridges between the aromatic rings, creating a rigid, porous polymer network.

The inclusion of the two trifluoromethyl groups on the benzene (B151609) ring would be expected to impart unique properties to the resulting polymer. These would likely include high thermal stability, chemical inertness, and altered surface properties (e.g., hydrophobicity) compared to non-fluorinated analogues. These characteristics could make such polymers suitable for applications in gas separation, catalysis, or as robust support materials.

Development of Novel Reagents and Catalysts from 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene Scaffolds

The unique electronic and steric properties of the 3,5-bis(trifluoromethyl)phenyl group make it an attractive scaffold for designing novel reagents and catalysts. The methoxymethyl group serves as a crucial linker, allowing this scaffold to be attached to catalytically active centers or other functional moieties.

For instance, thiourea (B124793) derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group have been developed as organocatalysts. nih.gov The strong electron-withdrawing nature of the CF₃ groups enhances the acidity of the N-H protons in the thiourea moiety, making it a more effective hydrogen-bond donor for activating substrates in various chemical reactions. The synthesis of such catalysts often relies on precursors like 3,5-bis(trifluoromethyl)aniline (B1329491) or benzylamine (B48309), which are synthetically accessible from 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene or its derivatives. The development of novel pyrazole derivatives with potent biological activity also underscores the utility of this scaffold in creating new functional molecules that can interact specifically with biological targets. mdpi.com

Future Research Directions and Unexplored Avenues for 1 Methoxymethyl 3,5 Bis Trifluoromethyl Benzene Chemistry

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future synthetic strategies for 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene are expected to pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes that often involve hazardous reagents.

One promising avenue is the direct C-H functionalization of 3,5-bis(trifluoromethyl)toluene (B1197328). This approach would represent a significant improvement in atom economy by directly targeting the benzylic C-H bonds for etherification. Research in this area could focus on developing novel catalytic systems, such as those based on earth-abundant metals like iron, which have shown promise in the eco-friendly etherification of benzyl (B1604629) alcohols. nih.govacs.orgresearchgate.netnih.gov Photocatalytic methods, utilizing visible light to activate benzylic C-H bonds, also present a sustainable pathway for the synthesis of benzyl ethers and could be adapted for this specific target molecule. nih.gov

Another key area for development is the use of green solvents and reaction media . Propylene (B89431) carbonate, for instance, has been identified as a green and recyclable solvent for iron-catalyzed etherification of benzyl alcohols. nih.govacs.orgresearchgate.net Exploring such benign solvent systems for the synthesis of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene would significantly enhance the environmental profile of its production.

Furthermore, biocatalysis offers a highly selective and environmentally friendly alternative. While currently more established for the synthesis of chiral alcohols, the development of engineered enzymes for the specific etherification of benzylic positions on trifluoromethylated scaffolds could provide a highly efficient and sustainable synthetic route.

| Potential Sustainable Synthetic Route | Key Advantages | Research Focus |

| Direct C-H Etherification | High atom economy, reduced steps | Development of selective catalysts (e.g., iron-based, photocatalysts) |

| Green Solvents | Reduced environmental impact, recyclability | Screening and optimization of solvents like propylene carbonate |

| Biocatalysis | High selectivity, mild conditions | Enzyme engineering for specific benzylic etherification |

Advanced Mechanistic Studies and Computational Refinements

A deeper understanding of the reactivity of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene will be crucial for its rational application in synthesis and materials science. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, including the influence of the two trifluoromethyl groups on the reactivity of the benzylic C-H bonds and the stability of potential intermediates like benzylic radicals or cations. rsc.orgbiorxiv.org Such studies can help predict the regioselectivity of reactions and guide the design of new synthetic transformations. For instance, computational analysis could elucidate the activation energy barriers for various C-H functionalization pathways, aiding in the selection of optimal catalysts and reaction conditions. biorxiv.org

Experimental mechanistic studies could involve kinetic analysis of key reactions, isotope labeling experiments to trace reaction pathways, and the trapping of reactive intermediates. For example, understanding the mechanism of ether cleavage under different conditions (e.g., acidic, oxidative, reductive) would be critical for its use as a protecting group or as a reactive handle in more complex syntheses. The electron-withdrawing nature of the trifluoromethyl groups is expected to significantly influence the stability of benzylic intermediates, a hypothesis that warrants detailed computational and experimental investigation. rsc.org

Exploration of Novel Chemical Transformations and Reactivity Modes

The unique electronic properties of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene open the door to exploring a wide range of novel chemical transformations.

The benzylic position is a prime target for radical functionalization . The development of methods for the selective generation of a benzylic radical at this position could enable a host of new C-C and C-heteroatom bond-forming reactions. This could include couplings with alkenes, alkynes, and other radical precursors. The influence of the trifluoromethyl groups on the stability and reactivity of the benzylic radical will be a key area of investigation.

Transition metal-catalyzed cross-coupling reactions involving the activation of the benzylic C-O bond are another promising frontier. While challenging, the development of catalysts that can selectively cleave the methoxy (B1213986) group and enable coupling with various nucleophiles (e.g., organometallics, amines, thiols) would greatly expand the synthetic utility of this compound. Recent advances in nickel-catalyzed cross-couplings of benzylic ethers provide a strong foundation for this research.

Furthermore, the methoxymethyl group itself can be a target for transformation. For example, oxidative cleavage of the ether could provide a route to the corresponding benzaldehyde, a valuable synthetic intermediate. organic-chemistry.org Conversely, the aromatic ring could be functionalized through electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the regioselectivity of these reactions.

Potential in Advanced Functional Materials Development

The presence of two trifluoromethyl groups imparts unique properties that make 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene an attractive building block for advanced functional materials.

There is significant potential for its use in the development of n-type organic semiconductors . The strong electron-withdrawing nature of the trifluoromethyl groups can lower the LUMO energy level of organic molecules, facilitating electron injection and transport. acs.orgresearchgate.netnih.gov By incorporating this moiety into larger conjugated systems, it may be possible to design novel materials for organic field-effect transistors (OFETs) and other electronic devices with improved performance and air stability. acs.org

The compound could also serve as a monomer or precursor for the synthesis of fluorinated polymers with low dielectric constants . researchgate.netrsc.orgmdpi.com The low polarizability of the C-F bond is a key factor in reducing the dielectric constant of materials, which is crucial for applications in high-frequency communication and microelectronics. mdpi.comacs.org The methoxymethyl group could be functionalized to enable polymerization, for example, through conversion to a vinyl or other polymerizable group.

Additionally, the high fluorine content can impart desirable properties such as hydrophobicity, thermal stability, and optical transparency, making it a candidate for a range of specialty polymers and coatings, including materials for optical applications . researchgate.netacs.orgmdpi.com

| Material Class | Key Property Contribution | Potential Application |

| n-Type Organic Semiconductors | Electron-deficient aromatic core | Organic Field-Effect Transistors (OFETs) |

| Low-Dielectric Polymers | High fluorine content, low polarizability | Microelectronics, high-frequency communication |

| Optical Materials | High optical transparency | Waveguides, optical coatings |

Synergistic Integration with Flow Chemistry and Automation Platforms

The synthesis and functionalization of fluorinated compounds often involve hazardous reagents and exothermic reactions, making them ideal candidates for the application of flow chemistry and automation.

Future research should focus on developing continuous flow processes for the synthesis of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene. pharmtech.com Flow reactors offer enhanced safety, better temperature control, and improved reproducibility compared to batch processes, particularly for reactions involving reactive intermediates. nih.gov For instance, a flow setup could be designed for the direct fluorination or trifluoromethylation of precursors, minimizing the handling of hazardous reagents. sciencedaily.com

Automated synthesis platforms coupled with high-throughput screening could accelerate the discovery of new reactions and the optimization of reaction conditions. researchgate.net For example, an automated system could be used to rapidly screen a large library of catalysts and ligands for the C-H functionalization of 3,5-bis(trifluoromethyl)toluene or for the cross-coupling reactions of 1-(methoxymethyl)-3,5-bis(trifluoromethyl)benzene. This would enable a more rapid exploration of the chemical space and the identification of optimal synthetic routes.

The integration of in-line analytical techniques, such as NMR and IR spectroscopy, into flow systems would allow for real-time reaction monitoring and optimization, leading to more efficient and controlled synthetic processes. This data-rich approach will be instrumental in advancing the chemistry of this promising compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Methoxymethyl)-3,5-bis(trifluoromethyl)benzene, and how can purity be optimized?

- Methodology : Begin with 3,5-bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) as a precursor, reacting it with methoxymethylating agents under anhydrous conditions. Purification via fractional distillation (bp 65–67°C at 12 mmHg) is effective for volatile intermediates . For non-volatile derivatives, column chromatography using silica gel and hexane/ethyl acetate gradients is recommended . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Acquire ¹H and ¹³C NMR in CDCl₃. Key signals include δ ~4.5 ppm (methoxymethyl CH₂) and δ ~120–130 ppm (CF₃ carbons). Compare with structurally similar compounds (e.g., 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene ).

- Mass Spectrometry : Use high-resolution ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ~306.1 for C₁₀H₈F₆O). Fragmentation patterns should align with loss of methoxymethyl groups .

Q. How can the compound’s solubility and stability be assessed for storage?

- Methodology : Test solubility in aprotic solvents (e.g., DCM, THF) and polar solvents (MeOH, DMSO). Stability studies under ambient light, heat (40–60°C), and humidity (75% RH) over 7–14 days, monitored via HPLC (C18 column, 70:30 MeOH/H₂O mobile phase) . Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict reactivity in electrophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to evaluate electron density maps. The methoxymethyl group directs electrophiles to the para position relative to the CF₃ groups, with activation energies ~25–30 kcal/mol . Compare computed interaction energies (e.g., anion-π interactions) with experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

- Methodology : Systematic analysis of variables:

- Catalysts : Compare Pd(PPh₃)₄ vs. CuI in cross-coupling reactions (yields vary by 15–20% depending on catalyst loading) .

- Purity of Reagents : Impurities in 3,5-bis(trifluoromethyl)benzoyl chloride (e.g., residual HCl) reduce yields; pre-purify via vacuum distillation .

- Analytical Consistency : Cross-validate yields using NMR integration (internal standard: 1,3,5-trimethoxybenzene) and GC-MS .

Q. How can functionalization of the aromatic ring be achieved without degrading CF₃ groups?

- Methodology :

- Mild Conditions : Use Suzuki-Miyaura coupling at 60°C with Pd(OAc)₂ and SPhos ligand to retain CF₃ integrity .

- Protecting Groups : Temporarily protect the methoxymethyl group with TBSCl before nitration or halogenation .

- In Situ Monitoring : Employ IR spectroscopy to detect CF₃ bond stability (C-F stretches at 1150–1250 cm⁻¹) during reactions .

Q. What mechanistic insights explain unexpected byproducts in methoxymethylation?

- Methodology :

- Isolation of Byproducts : Use preparative HPLC to isolate minor products (e.g., bis-methoxymethylated derivatives).

- Kinetic Isotope Effects (KIE) : Conduct reactions with deuterated methoxymethyl reagents to determine rate-limiting steps (e.g., KIE >1 suggests proton transfer is critical) .

- Computational Transition-State Analysis : Identify steric hindrance from CF₃ groups using Gaussian 09 TS optimizations .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for related intermediates?

- Resolution :

- Polymorphism : Recrystallize from distinct solvents (e.g., EtOH vs. hexane) to isolate polymorphic forms.

- Impurity Profiles : Analyze byproducts via LC-MS; residual benzyl alcohol (from incomplete bromination) lowers observed mp .

- Calibration : Verify DSC equipment with standard references (e.g., indium, mp 156.6°C) .

Methodological Best Practices

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if single crystals grow via vapor diffusion ).

- Safety Protocols : Handle CF₃-containing intermediates in fume hoods due to potential HF release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.